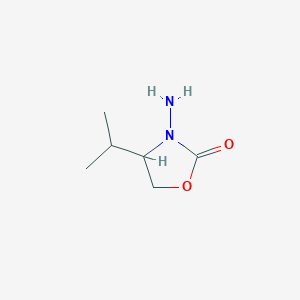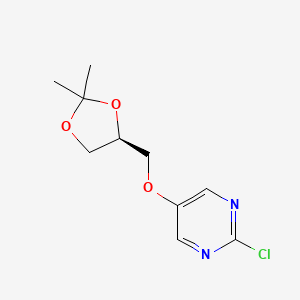![molecular formula C13H10F3NO2 B12067465 2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)
2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone, with the chemical formula C9H6F3NO, is a fascinating compound. Its IUPAC name reflects its structure: it contains a phenyl ring, a trifluoromethyl group, and an oxazolone moiety . The compound’s unique arrangement of functional groups contributes to its intriguing properties.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes lead to the formation of 2-phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone. One common approach involves cyclization of an appropriate precursor, such as an α,α-dimethyl-4-amino-2-(trifluoromethyl)benzenemethanol. The cyclization reaction typically occurs under acidic conditions, resulting in the formation of the oxazolone ring.
Industrial Production:
While industrial-scale production methods may vary, researchers often employ efficient synthetic routes to produce this compound. Optimization of reaction conditions and purification steps ensures high yields and purity.
Análisis De Reacciones Químicas
2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may yield derivatives with altered properties.
Substitution: Substituents on the phenyl ring can be modified using appropriate reagents. Common reagents include strong acids, bases, and oxidizing agents.
Major products formed from these reactions depend on reaction conditions and substituent positions. Researchers often explore these transformations for drug discovery and materials synthesis.
Aplicaciones Científicas De Investigación
This compound finds applications across scientific disciplines:
Chemistry: It serves as a versatile building block for designing novel molecules.
Biology: Researchers investigate its interactions with biological targets, potentially leading to drug development.
Medicine: Its pharmacological properties are of interest for therapeutic purposes.
Industry: Industries explore its use in materials science, catalysis, and specialty chemicals.
Mecanismo De Acción
The precise mechanism by which 2-phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While this compound is unique due to its trifluoromethyl-substituted phenyl ring and oxazolone structure, it shares similarities with other heterocyclic compounds. Notable analogs include related oxazolones and phenyl derivatives.
Propiedades
Fórmula molecular |
C13H10F3NO2 |
|---|---|
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
(4Z)-2-phenyl-4-(3,3,3-trifluoro-2-methylpropylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H10F3NO2/c1-8(13(14,15)16)7-10-12(18)19-11(17-10)9-5-3-2-4-6-9/h2-8H,1H3/b10-7- |
Clave InChI |
NBCFDAAHBKERAK-YFHOEESVSA-N |
SMILES isomérico |
CC(/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
CC(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)



![[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine](/img/structure/B12067398.png)






![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)

